![molecular formula C11H15NO4S B7575666 3-[(Propylsulfonylamino)methyl]benzoic acid](/img/structure/B7575666.png)
3-[(Propylsulfonylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Propylsulfonylamino)methyl]benzoic acid, also known as PSB, is a chemical compound that has been widely studied for its potential therapeutic applications. PSB belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 3-[(Propylsulfonylamino)methyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. By inhibiting COX-2, 3-[(Propylsulfonylamino)methyl]benzoic acid reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to exert a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models. 3-[(Propylsulfonylamino)methyl]benzoic acid has also been shown to decrease the expression of COX-2 in inflamed tissues. In addition, 3-[(Propylsulfonylamino)methyl]benzoic acid has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(Propylsulfonylamino)methyl]benzoic acid in lab experiments is its low toxicity. 3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to be safe and well-tolerated in animal studies. Another advantage is its broad range of pharmacological activities, which makes it a versatile tool for studying various disease models. However, one limitation of 3-[(Propylsulfonylamino)methyl]benzoic acid is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[(Propylsulfonylamino)methyl]benzoic acid. One area of interest is its potential use as a drug for the treatment of cancer. 3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to explore its potential as a cancer therapy. Another area of interest is its potential use as a drug for the treatment of Alzheimer's disease. 3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to explore its potential as a therapeutic agent for this condition. Finally, further studies are needed to elucidate the exact mechanism of action of 3-[(Propylsulfonylamino)methyl]benzoic acid and to identify any potential side effects associated with its use.
Méthodes De Synthèse
The synthesis of 3-[(Propylsulfonylamino)methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with propylsulfonyl chloride in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield 3-[(Propylsulfonylamino)methyl]benzoic acid. The purity of 3-[(Propylsulfonylamino)methyl]benzoic acid can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-[(Propylsulfonylamino)methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. 3-[(Propylsulfonylamino)methyl]benzoic acid has also been investigated for its potential use as a drug for the treatment of cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(propylsulfonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-2-6-17(15,16)12-8-9-4-3-5-10(7-9)11(13)14/h3-5,7,12H,2,6,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHYRRWYSAMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Propylsulfonylamino)methyl]benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.